molecular formula C8H12O4 B13778594 Maleic acid, monoisobutyl ester CAS No. 925-05-3

Maleic acid, monoisobutyl ester

Cat. No.: B13778594
CAS No.: 925-05-3
M. Wt: 172.18 g/mol
InChI Key: UKXDHEBARGMWMO-ARJAWSKDSA-N
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Description

Maleic acid, monoisobutyl ester is an organic compound derived from maleic acid and isobutanol. It is an ester, which means it is formed by the reaction between a carboxylic acid and an alcohol. This compound is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of maleic acid, monoisobutyl ester typically involves the esterification of maleic acid with isobutanol. This reaction can be catalyzed by acidic cation exchange resins such as Indion 225H and Amberlyst-15 . The reaction conditions include optimizing parameters like mole ratio, catalyst loading, molecular sieves, speed of agitation, and temperature to achieve maximum conversion .

Industrial Production Methods

In industrial settings, the production of this compound can be carried out using similar esterification processes but on a larger scale. The use of heterogeneous catalysts is preferred due to their non-corrosive and eco-friendly nature, ease of separation, and no requirement for washing as with homogeneous acid catalysts .

Chemical Reactions Analysis

Types of Reactions

Maleic acid, monoisobutyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Typically carried out using water and an acid catalyst.

    Oxidation: Common oxidizing agents include oxygen or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used.

Major Products

    Hydrolysis: Maleic acid and isobutanol.

    Oxidation: Maleic anhydride.

    Reduction: Corresponding alcohols and acids.

Scientific Research Applications

Maleic acid, monoisobutyl ester has a wide range of applications in scientific research:

Comparison with Similar Compounds

Maleic acid, monoisobutyl ester can be compared with other esters derived from maleic acid, such as:

Uniqueness

This compound is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to other maleic acid esters. Its applications in various industrial processes and scientific research highlight its versatility and importance.

Properties

CAS No.

925-05-3

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

(Z)-4-(2-methylpropoxy)-4-oxobut-2-enoic acid

InChI

InChI=1S/C8H12O4/c1-6(2)5-12-8(11)4-3-7(9)10/h3-4,6H,5H2,1-2H3,(H,9,10)/b4-3-

InChI Key

UKXDHEBARGMWMO-ARJAWSKDSA-N

Isomeric SMILES

CC(C)COC(=O)/C=C\C(=O)O

Canonical SMILES

CC(C)COC(=O)C=CC(=O)O

Origin of Product

United States

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